molecular formula C₁₉H₂₈Cl₂N₄O₂ B560638 Tinostamustine CAS No. 1236199-60-2

Tinostamustine

Cat. No. B560638
M. Wt: 415.36
InChI Key: GISXTRIGVCKQBX-UHFFFAOYSA-N
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Description

Tinostamustine, also known as EDO-S101, is a novel multi-action therapy designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells . It is an alkylating deacetylase inhibitor molecule . It has been used in trials studying the treatment of Hodgkin Lymphoma (HL) and other haematological malignancies .


Physical And Chemical Properties Analysis

Tinostamustine is a small molecule with a molecular weight of 415.36 . Unfortunately, the search results do not provide further details about its physical and chemical properties.

Scientific Research Applications

  • Enhancing Anti-Myeloma Effects : Tinostamustine, a novel alkylating and deacetylase inhibiting molecule, has shown promising results in enhancing the anti-myeloma effects of daratumumab in preclinical models of multiple myeloma, both as a monotherapy and in combination with bortezomib (Díaz-Tejedor et al., 2022).

  • Application in Solid Tumors : A Phase I study demonstrated the safety, pharmacokinetics, and efficacy of tinostamustine in patients with advanced solid tumors, including sarcoma, small cell lung cancer, breast cancer, and ovarian cancer. The study found that tinostamustine was generally well-tolerated in patients with limited treatment options (Mita et al., 2019).

  • Treatment of Hodgkin Lymphoma : Tinostamustine showed potential in treating relapsed/refractory Hodgkin Lymphoma, with a phase I study indicating its tolerability and signals of efficacy (Ghesquières et al., 2021).

  • Dose Escalation in Solid Tumors : Another study on dose escalation in patients with advanced solid tumors reported that tinostamustine was generally well tolerated and showed preliminary signs of efficacy across diverse tumor types (Mita et al., 2019).

  • Synergistic Effects with Radiotherapy in Glioblastoma : Tinostamustine, as an alkylating deacetylase inhibitor, showed antitumor effects and synergistic interaction with radiotherapy in preclinical models of glioblastoma (Festuccia et al., 2018).

  • Potential COVID-19 Treatment : Tinostamustine was identified as a potential inhibitor of SARS-CoV-2 main protease in a drug-repositioning campaign, although it did not inhibit the proliferation of SARS-CoV-2 in cellular models (Gori et al., 2023).

Future Directions

Tinostamustine has shown signals of efficacy in heavily pre-treated patients with relapsed/refractory (R/R) Hodgkin Lymphoma (HL), warranting further investigation . The recommended Phase II dose (RP2D) of Tinostamustine has been determined and administered in a Phase I study .

properties

IUPAC Name

7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28Cl2N4O2/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISXTRIGVCKQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tinostamustine

CAS RN

1236199-60-2
Record name Tinostamustine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236199602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tinostamustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TINOSTAMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29DKI2H2NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
174
Citations
C Festuccia, A Mancini, A Colapietro… - Journal of hematology & …, 2018 - Springer
… We demonstrated that tinostamustine possesses stronger antiproliferative and pro-apoptotic effects than those observed for vorinostat and bendamustine alone and similar to their …
Number of citations: 26 link.springer.com
S Pützer, L Varghese, J von Jan, T Braun, AK Giri… - Leukemia, 2020 - nature.com
T-cell prolymphocytic leukemia (T-PLL) is the most frequent mature T-cell leukemia in Western countries. Its inherently aggressive growth and a notoriously chemotherapy refractory …
Number of citations: 13 www.nature.com
H Ghesquieres, A Pinto, A Sureda, O Tournilhac… - Blood, 2021 - Elsevier
… tinostamustine was observed. Patients received the recommended Phase II dose (RP2D) of tinostamustine … response and overall response rate of tinostamustine with a data cut-off of 5 …
Number of citations: 2 www.sciencedirect.com
A Tinker, JF Strauss, R Schneider, R Chugh… - 2023 - ascopubs.org
… tinostamustine improves drug access to DNA strands within cancer cells, breaks them and counteracts damage repair. Tinostamustine … I/II trial of single agent tinostamustine in pts with …
Number of citations: 0 ascopubs.org
A Mita, M Loeffler, N Bui, D Remmy, T Mehrling… - Annals of …, 2019 - Elsevier
… Tinostamustine was generally well tolerated in patients with advanced solid tumours and … efficacy of the RP2D of 80 mg/m 2 tinostamustine IV over 60 minutes in SCLC, triple-negative …
Number of citations: 1 www.sciencedirect.com
A Sureda, A Pinto, H Ghesquieres, F Morschhauser… - Blood, 2022 - ashpublications.org
… No unexpected AEs were observed following tinostamustine … that were considered related to tinostamustine occurred in 8 … further demonstrate that tinostamustine administered on Day 1 …
Number of citations: 0 ashpublications.org
C Festuccia, A Mancini… - … of Hematology & …, 2018 - jhoonline.biomedcentral.com
Morphological and functional effects of TINO when combined with RT in glioma cell lines. a Morphological changes observed in U251 cells after treatments with 2, 4, and 6 Gy (RT) …
Number of citations: 3 jhoonline.biomedcentral.com
R Chugh, S Kummar, RE Schneider… - Annals of …, 2023 - annalsofoncology.org
… and efficacy of tinostamustine in a subset of … tinostamustine-related and serious tinostamustine-related TEAEs compared with the overall Ph II pt population; there were no …
Number of citations: 0 www.annalsofoncology.org
A Pinto, R De Filippi, P Zinzani… - Hematological …, 2019 - postersessiononline.eu
Methods T he safety, tolerability, pharmacokinetics (PK), maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of tinostamustine in patients with R/R HL was …
Number of citations: 2 www.postersessiononline.eu
PL Zinzani, A Pinto, R De Filippi, C Driessen… - …, 2019 - journals.lww.com
… the first cohort receiving 20 mg/m2 tinostamustine administered iv over 60 minutes, with six … The MTD of tinostamustine was determined to be 100 mg/m2; shorter infusion times were …
Number of citations: 1 journals.lww.com

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